2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9710601
InChI: InChI=1S/C19H16ClN3O3/c1-26-14-6-4-5-13(11-14)21-18(24)12-23-19(25)10-9-17(22-23)15-7-2-3-8-16(15)20/h2-11H,12H2,1H3,(H,21,24)
SMILES: COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC9710601

Molecular Formula: C19H16ClN3O3

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide -

Molecular Formula C19H16ClN3O3
Molecular Weight 369.8 g/mol
IUPAC Name 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H16ClN3O3/c1-26-14-6-4-5-13(11-14)21-18(24)12-23-19(25)10-9-17(22-23)15-7-2-3-8-16(15)20/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key HVIZMRIRFWZZQH-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide belongs to the class of pyridazinones, heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. Pyridazinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This specific compound has attracted attention in medicinal chemistry due to its structural features and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyridazinone core via cyclization reactions using hydrazine derivatives and diketones.

  • Introduction of the chlorophenyl substituent through electrophilic aromatic substitution.

  • Coupling of the acetamide side chain with the methoxyphenyl moiety using amidation reactions.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity.

Anti-inflammatory Activity

Pyridazinones are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). The presence of the chlorophenyl group enhances binding affinity to these enzymes, making this compound a candidate for anti-inflammatory drug development.

Enzyme Inhibition

Studies on related compounds suggest potential as enzyme inhibitors, particularly targeting kinases or other proteins involved in disease progression.

Mechanism of Action

While the exact mechanism for this compound is not fully elucidated, it is hypothesized to act by:

  • Binding to enzyme active sites through hydrogen bonding and hydrophobic interactions.

  • Modulating signaling pathways critical for inflammation or cancer cell survival.

  • Inducing apoptosis in cancer cells via mitochondrial pathways.

Applications

This compound has potential applications in:

  • Pharmaceutical Development: As a lead molecule for anti-inflammatory or anticancer drugs.

  • Chemical Biology: For studying enzyme inhibition mechanisms.

  • Drug Design: As a scaffold for synthesizing novel derivatives with enhanced activity.

Limitations and Future Directions

While promising, further research is needed to:

  • Determine its pharmacokinetics and bioavailability.

  • Assess toxicity profiles in preclinical models.

  • Explore structural modifications to optimize therapeutic efficacy.

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